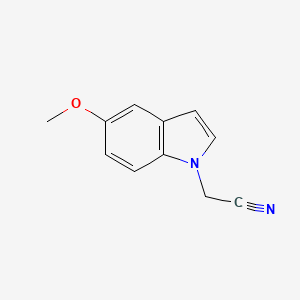

2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Description

Significance of the Indole (B1671886) Scaffold in Modern Organic Chemistry and Materials Science

The indole nucleus is a fundamental building block in the development of new chemical entities with significant applications in both medicinal chemistry and materials science. wisdomlib.orgmdpi.com In medicinal chemistry, the indole scaffold is recognized as a pharmacophore, a key structural feature responsible for a molecule's biological activity. wisdomlib.orgresearchgate.net This is evidenced by its presence in numerous FDA-approved drugs, including those with anticancer, antiviral, and anti-inflammatory properties. mdpi.compreprints.org The versatility of the indole ring allows it to interact with various biological targets, such as enzymes and receptors, making it a valuable framework for drug design. aip.org

In the realm of materials science, indole-based compounds are explored for their potential in creating novel functional materials. Their inherent electronic and photophysical properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through chemical modification of the indole scaffold opens up possibilities for designing materials with tailored characteristics.

Strategic Importance of Methoxy (B1213986) and Acetonitrile (B52724) Substituents in Indole Derivatives

The introduction of methoxy (-OCH3) and acetonitrile (-CH2CN) groups onto the indole scaffold imparts specific and often advantageous properties to the resulting derivatives.

The Acetonitrile Group: The acetonitrile moiety is a versatile functional group in organic synthesis. The nitrile group (-C≡N) is a strong electron-withdrawing group and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a synthetic handle for further molecular elaboration. cymitquimica.com In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can contribute to the binding affinity of a molecule to its biological target. cymitquimica.com

Overview of N1-Substituted Indole Acetonitrile Derivatives as Research Targets

The substitution at the N1 position of the indole ring is a common strategy to modify the properties of indole derivatives. N1-substitution can prevent the formation of certain byproducts in chemical reactions and can also have a profound impact on the biological activity of the molecule. nih.gov Research has shown that N-substituted indole-3-carboxylates can be synthesized under transition metal-free conditions, highlighting the accessibility of this class of compounds. nih.gov

Indole-3-acetonitrile (B3204565) and its derivatives have been the subject of numerous studies due to their diverse biological activities, including their roles as plant growth regulators and their potential as antimicrobial and anticancer agents. cymitquimica.comnih.govnih.gov The synthesis of various indolyl-3-acetonitrile derivatives and their evaluation for anti-inflammatory effects has been reported, demonstrating the therapeutic potential of this class of compounds. nih.gov

Rationale for Investigating the Specific N1-Acetonitrile Substitution Pattern in 5-Methoxyindole (B15748)

Investigating this particular substitution pattern allows for a systematic exploration of how the interplay between these two functional groups affects the chemical reactivity, physical properties, and potential biological applications of the indole scaffold. The N1-acetonitrile group distinguishes it from the more commonly studied C3-substituted indoleacetonitriles, offering a different spatial arrangement of the nitrile functionality relative to the indole core. This structural uniqueness could lead to novel biological activities or improved properties compared to other indole derivatives.

Chemical Properties and Synthesis

The compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile possesses a distinct set of chemical and physical properties owing to its specific molecular structure.

| Property | Value | Source |

| Molecular Formula | C11H10N2O | nih.govuni.lu |

| Molecular Weight | 186.21 g/mol | nih.gov |

| Monoisotopic Mass | 186.079312947 Da | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=CC2=C(C=C1)NC=C2CC#N | nih.govuni.lu |

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for the synthesis of N-substituted indole derivatives can be inferred. The synthesis would likely involve the N-alkylation of 5-methoxyindole with a suitable two-carbon synthon containing a nitrile group, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the alkylating agent.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxyindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMGTQPLIUHWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methoxy 1h Indol 1 Yl Acetonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

The most straightforward retrosynthetic disconnection for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is at the N1-alkyl bond. This bond cleavage points to 5-methoxyindole (B15748) and a cyanomethylating agent as the immediate precursors. This approach is attractive due to the commercial availability of 5-methoxyindole. The key transformation in the forward sense is the N-alkylation of the indole (B1671886) ring, a common yet sometimes challenging reaction due to the potential for C-alkylation or bis-alkylation.

The choice of the cyanomethylating agent is crucial. Haloacetonitriles, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), are common electrophiles for this purpose. The reaction's success often hinges on the selection of a suitable base and solvent system to deprotonate the indole nitrogen selectively and facilitate the nucleophilic attack on the electrophile.

Another approach involves the conversion of 5-methoxy-2-oxindole to 5-methoxyindole. This can be achieved through chlorination with triphenylphosphine-carbon tetrachloride in acetonitrile (B52724), followed by catalytic reduction of the resulting chloro-intermediate. chemicalbook.com

Direct N-Alkylation Strategies for Introducing the Acetonitrile Moiety

Direct N-alkylation of 5-methoxyindole with a cyanomethylating agent is a primary strategy for the synthesis of this compound.

The N-alkylation of indoles with haloacetonitriles is typically performed in the presence of a base to deprotonate the indole nitrogen. The choice of solvent can significantly influence the reaction's outcome. Acetonitrile is often used as a solvent in such reactions. nih.govresearchgate.net It is a polar aprotic solvent that can dissolve the indole substrate and the alkylating agent, while also being relatively unreactive under the typical reaction conditions.

The reaction generally involves stirring the indole with a base and the haloacetonitrile in acetonitrile at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by removing the solvent, partitioning the residue between water and an organic solvent, and purifying the product by column chromatography. nih.gov

Table 1: Representative Conditions for N-Alkylation of Indole Derivatives

| Indole Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine | 2-Chloroacetonitrile | K₂CO₃ | Acetonitrile | 85 °C | - | nih.gov |

| Diphenylamine | Chloroacetonitrile | NaH | HMPA | 100 °C | 56-74% | researchgate.net |

To improve the efficiency and selectivity of N-alkylation, various catalytic systems have been explored. Cesium carbonate (Cs₂CO₃) is a base that has been shown to be effective in promoting the N-alkylation of indoles. nih.gov Its mild basicity and high solubility in some organic solvents can lead to cleaner reactions with fewer side products compared to stronger bases like sodium hydride.

The use of phase-transfer catalysts can also be beneficial, especially when dealing with heterogeneous reaction mixtures. These catalysts facilitate the transfer of the deprotonated indole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Recent advancements in catalysis have also introduced organocatalytic and transition-metal-catalyzed methods for the N-alkylation of indoles, offering high efficiency and selectivity under mild conditions. nih.govmdpi.comrsc.org While not specifically detailed for this compound, these methods represent a promising area for future synthetic efforts.

Multi-step Functionalization Approaches

In addition to direct N-alkylation, multi-step sequences can be devised to construct this compound. These approaches may offer advantages in terms of controlling regioselectivity or introducing other functional groups.

One hypothetical multi-step approach could involve the initial N-alkylation of 5-methoxyindole with an alkyl halide containing a different functional group that can be later converted to a nitrile. For example, N-alkylation with a protected 2-bromoethanol, followed by deprotection and conversion of the resulting alcohol to a nitrile via a two-step process (tosylation followed by cyanide displacement), could yield the desired product.

Flow chemistry presents a modern paradigm for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous sequence. tue.nlsyrris.jpchemrxiv.org This approach can enhance safety, efficiency, and scalability. A flow process for the synthesis of this compound could involve passing a solution of 5-methoxyindole and a base through a packed bed of a supported cyanomethylating agent or vice versa.

Synthesis of 5-Methoxyindole Precursors

The generation of 5-methoxyindole is a critical first stage, and several established methods are available for its preparation. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Fischer Indole Synthesis : This is one of the most traditional and widely used methods for indole synthesis. wikipedia.orgbhu.ac.in It involves the acid-catalyzed cyclization of a phenylhydrazone. For 5-methoxyindole, the process starts with the reaction of p-methoxyphenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. wikipedia.org This intermediate then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to yield the indole ring. wikipedia.org While versatile, the Fischer synthesis can require harsh conditions and may have limitations with certain substituted hydrazines. tandfonline.com

Bischler-Möhlau Indole Synthesis : An alternative classical route, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.org To obtain a 5-methoxyindole derivative, p-anisidine (B42471) (4-methoxyaniline) would be reacted with an appropriate α-haloketone. The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then cyclizes to form the indole. chemeurope.com This method has historically been associated with harsh conditions and inconsistent yields, though modern modifications using microwave irradiation have been developed to improve its efficiency. wikipedia.orgchemeurope.com

From 5-Bromoindole (B119039) : A more modern approach involves the modification of a pre-existing indole ring. A patented method describes the synthesis of 5-methoxyindole starting from 5-bromoindole. google.com This process utilizes a copper-catalyzed methoxylation reaction. 5-bromoindole is treated with sodium methoxide (B1231860) in methanol (B129727) in the presence of a catalyst system comprising a monovalent copper complex (e.g., cuprous bromide) and a nitrogen-containing heterocycle like phenanthroline. google.com This method reports high conversion rates (over 95%) and good selectivity for the desired 5-methoxyindole product. google.com

Dehydrogenation of 5-Methoxyindoline : Another route is the dehydrogenation (aromatization) of 5-methoxyindoline. This can be achieved by heating the indoline (B122111) at high temperatures in the presence of a catalyst such as palladium on carbon (Pd/C), often in a high-boiling solvent like mesitylene, to yield 5-methoxyindole. prepchem.com

| Synthetic Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | p-Methoxyphenylhydrazine, Carbonyl compound | Acid catalyst (H₂SO₄, ZnCl₂) | Heating | Widely applicable, versatile | Can require harsh conditions, potential for side products |

| Bischler-Möhlau Synthesis | p-Anisidine, α-Haloketone | Excess aniline | High temperature | Access to 2-arylindoles | Harsh conditions, often low yields, complex mechanism |

| Methoxylation of 5-Bromoindole | 5-Bromoindole, Sodium methoxide | Cu(I) catalyst, Ligand | 80-120 °C | High conversion and selectivity | Requires pre-functionalized indole, catalyst cost |

| From 5-Methoxy-2-oxindole | 5-Methoxy-2-oxindole | Chlorinating agent, Reducing agent | Multi-step | Good overall yield | Requires synthesis of the oxindole (B195798) precursor |

| Dehydrogenation | 5-Methoxyindoline | Pd/C catalyst | High temperature | High yield | Requires indoline precursor, high temperatures |

Sequential Introduction of the Methoxy (B1213986) and Acetonitrile Groups

The synthesis of the final product, this compound, is achieved by the N-alkylation of the 5-methoxyindole precursor. This reaction introduces the acetonitrile group directly onto the nitrogen atom of the indole ring.

The most common method for this transformation is the reaction of 5-methoxyindole with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. rsc.org The base serves to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the haloacetonitrile in an Sₙ2 reaction, displacing the halide and forming the N-C bond.

Commonly employed bases include sodium hydride (NaH), which provides strong and irreversible deprotonation, in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Alternative, milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring slightly higher temperatures. The choice of base and solvent system is crucial for achieving high yield and selectivity for N-alkylation over potential C3-alkylation. rsc.orgresearchgate.net

Protecting Group Strategies for Indole Nitrogen and Functional Groups

In multi-step syntheses involving indoles, the protection of the indole nitrogen (N-H) is a common strategy to prevent undesired side reactions and to direct reactivity to other positions on the molecule. researchgate.netmdpi.org While the direct N-alkylation to form the final product does not require a protecting group (as the N-H is the reaction site), the synthesis of complex 5-methoxyindole precursors might necessitate their use.

The most frequently used N-protecting groups in indole chemistry include:

Sulfonyl groups (e.g., Tosyl, Ts) : These are robust and direct metallation to the C2 position. They are typically removed under basic conditions. chemicalbook.commdpi.org

Carbamates (e.g., Boc) : Tert-butoxycarbonyl (Boc) is a common protecting group that is stable to many reaction conditions but is easily removed with acid (e.g., TFA). mdpi.orgacs.org

Alkyl groups (e.g., Benzyl (B1604629), PMB) : Benzyl (Bn) and p-methoxybenzyl (PMB) groups are also used. PMB can be cleaved oxidatively with DDQ or under acidic conditions with TFA. mdpi.orgclockss.org

Silyl groups (e.g., TIPS) : Triisopropylsilyl (TIPS) is a bulky group that can protect the nitrogen and is removed with a fluoride (B91410) source like TBAF. acs.org

Pivaloyl group : This acyl group offers steric protection to both the N1 and C2 positions but can be notoriously difficult to remove. mdpi.org

The selection of a protecting group is dictated by its compatibility with the subsequent reaction steps and the conditions required for its eventual removal. umn.edu

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |

| p-Toluenesulfonyl | Ts | TsCl, base (e.g., NaH) | Base (e.g., NaOH, Mg/MeOH) | Robust, directs lithiation to C2. chemicalbook.commdpi.org |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA) | Acid-labile, widely used. mdpi.orgacs.org |

| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents. |

| p-Methoxybenzyl | PMB | PMBCl, base (e.g., NaH) | Oxidative (DDQ) or acidic (TFA) | Milder cleavage than Benzyl. clockss.org |

| Triisopropylsilyl | TIPS | TIPSCl, base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | Labile to fluoride ions. acs.org |

Comparative Analysis of Potential Synthetic Routes

Two plausible and distinct synthetic routes to this compound are compared below:

Route 1: Fischer Indole Synthesis followed by N-Alkylation

Step 1 : Reaction of p-methoxyphenylhydrazine hydrochloride with a pyruvate (B1213749) derivative in an acidic medium to form 5-methoxyindole-2-carboxylic acid.

Step 2 : Decarboxylation of the resulting acid to yield 5-methoxyindole.

Step 3 : N-alkylation of 5-methoxyindole with chloroacetonitrile and a base like NaH in DMF to afford the final product.

Route 2: Copper-Catalyzed Methoxylation followed by N-Alkylation

Step 1 : Copper-catalyzed reaction of 5-bromoindole with sodium methoxide to produce 5-methoxyindole. google.com

Step 2 : N-alkylation of the resulting 5-methoxyindole with chloroacetonitrile and a base like NaH in DMF to yield the target compound.

Comparative Table:

| Feature | Route 1 (Fischer Indole) | Route 2 (Cu-Catalyzed) |

| Overall Steps | 3 | 2 |

| Starting Materials | p-Methoxyphenylhydrazine, pyruvate | 5-Bromoindole |

| Key Conditions | Strong acid, high heat for cyclization | Transition-metal catalysis (Cu) |

| Scalability | Well-established but can be complex | Potentially more straightforward for scale-up |

| Yield & Purity | Can be variable, potential for regioisomeric impurities | Reported high conversion and selectivity google.com |

| Advantages | Uses fundamental, readily available starting materials. | Fewer steps, high reported yield for key step. |

| Disadvantages | Multiple steps, potentially harsh conditions. | Requires a pre-functionalized starting material (5-bromoindole), catalyst cost. |

Route 2 appears more efficient due to the fewer number of steps and the high efficiency reported for the methoxylation step. google.com However, the economic feasibility may depend on the relative cost and availability of 5-bromoindole versus p-methoxyphenylhydrazine.

Optimization of Reaction Parameters for Yield and Selectivity

Key parameters for optimization include:

Base : The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly generate the indolide anion, driving the reaction forward and generally favoring N-alkylation. rsc.org Weaker bases like K₂CO₃ or Cs₂CO₃ can also be used, sometimes offering improved safety and handling, but may require higher temperatures or longer reaction times. researchgate.net

Solvent : Aprotic polar solvents such as DMF and THF are standard choices. rsc.org DMF is often preferred for its ability to dissolve the indolide salt and facilitate the Sₙ2 reaction.

Temperature : The reaction is typically conducted at temperatures ranging from 0 °C to room temperature when using a strong base like NaH. If milder bases are used, heating may be necessary to achieve a reasonable reaction rate. researchgate.net

Reaction Time : Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material, avoiding prolonged reaction times that could lead to side product formation.

Illustrative Optimization Table for Indole N-Alkylation:

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N:C3 Selectivity |

| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | Moderate | Good |

| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 8 | Good | High |

| 3 | NaH (1.2) | THF | 0 to 25 | 4 | High | Excellent (>20:1) rsc.org |

| 4 | NaH (1.2) | DMF | 0 to 25 | 2 | Excellent | Excellent (>20:1) rsc.org |

This table is illustrative, based on general findings for indole N-alkylation. Optimal conditions for 5-methoxyindole would require specific experimental verification.

Systematic studies focusing on these parameters allow for the development of a robust and high-yielding protocol for the synthesis of this compound. researchgate.netacs.org

Reactivity and Chemical Transformations of 2 5 Methoxy 1h Indol 1 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile moiety, -CH₂CN, attached to the indole (B1671886) nitrogen, presents several avenues for chemical transformation. Its reactivity is primarily centered on the electrophilic nature of the nitrile carbon and the acidity of the adjacent methylene (B1212753) protons.

Nucleophilic Reactivity of the Nitrile Carbon

While the nitrile carbon atom is characteristically electrophilic, the adjacent methylene (α-carbon) protons exhibit acidity and can be removed by a strong base to form a carbanion. This carbanion acts as a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions, such as alkylation or acylation. However, specific studies detailing the generation and subsequent reactions of the α-carbanion for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile are not extensively documented in the current literature. Based on general organic principles, this remains a potential pathway for further functionalization.

Transformations to Carboxylic Acids, Amides, and Amines

The nitrile group is a versatile precursor to other key functional groups, namely carboxylic acids, amides, and primary amines, through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.comchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. chemistrysteps.com For this compound, complete hydrolysis would yield 2-(5-Methoxy-1H-indol-1-yl)acetic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat (reflux) libretexts.org | 2-(5-Methoxy-1H-indol-1-yl)acetic acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat (reflux), followed by acidification libretexts.orgweebly.com | 2-(5-Methoxy-1H-indol-1-yl)acetic acid |

| Partial Hydrolysis | Controlled conditions (e.g., acid catalysis with limited water) | 2-(5-Methoxy-1H-indol-1-yl)acetamide |

Reduction to Amines: The nitrile group can be readily reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound results in the formation of 2-(5-Methoxy-1H-indol-1-yl)ethan-1-amine. chiralen.comnih.gov

Table 2: General Conditions for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF2. Aqueous workup | 2-(5-Methoxy-1H-indol-1-yl)ethan-1-amine |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, PtO₂, Pd/C) | 2-(5-Methoxy-1H-indol-1-yl)ethan-1-amine |

| Copper Nanoparticles | Electrochemical reduction | Ethylamine (from acetonitrile) nih.gov |

Potential for [2+1] Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation. numberanalytics.com While [3+2] and [4+2] cycloadditions are more common for nitrile derivatives (e.g., via in situ formation of nitrile ylides), the potential for [2+1] cycloadditions involving the acetonitrile group of the title compound is not well-documented. Such reactions would likely require a carbene or carbene-like species to react with the C≡N triple bond. This area remains speculative and represents a potential field for future research.

Reactivity of the Indole Nucleus

The reactivity of the indole ring in this compound is governed by the electronic effects of both the 5-methoxy group and the N-1 acetonitrile substituent.

Electrophilic Aromatic Substitution Patterns on the 5-Methoxyindole (B15748) Moiety

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. masterorganicchemistry.com In the title compound, the outcome of EAS reactions is determined by the competing directing effects of the substituents.

5-Methoxy Group (-OCH₃): This is a strongly activating, electron-donating group that directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions relative to itself. Due to its powerful activating nature, it is a dominant directing group. libretexts.org

N-1 Acetonitrile Group (-CH₂CN): This group is electron-withdrawing, which deactivates the indole ring, particularly the pyrrole (B145914) moiety, towards electrophilic attack.

Given that the normally highly reactive C3 position is occupied by a proton but its reactivity is diminished by the N-1 substituent, and the C2 position is also part of the deactivated pyrrole ring, electrophilic attack is predicted to occur preferentially on the electron-rich benzene (B151609) ring. The strong activating effect of the 5-methoxy group will direct substitution primarily to the C4 and C6 positions. libretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-5-methoxy-1H-indol-1-yl)acetonitrile and 2-(6-Nitro-5-methoxy-1H-indol-1-yl)acetonitrile |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-(4-Bromo-5-methoxy-1H-indol-1-yl)acetonitrile and 2-(6-Bromo-5-methoxy-1H-indol-1-yl)acetonitrile |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(4-Acyl-5-methoxy-1H-indol-1-yl)acetonitrile and 2-(6-Acyl-5-methoxy-1H-indol-1-yl)acetonitrile |

N-Substitution Effects on Indole Ring Reactivity

Deactivation of the Pyrrole Ring: The electron-withdrawing nature of the N-substituent reduces the electron density of the entire indole system, making it less nucleophilic than unsubstituted indole. This effect is particularly pronounced on the pyrrole ring, decreasing the reactivity at the C3 position. nih.gov

Blocking of N-H Reactivity: The absence of a proton on the indole nitrogen prevents reactions that require this acidic proton, such as salt formation with strong bases or N-H insertion reactions.

Directing Group Potential: In some modern synthetic methods, N-substituents can act as directing groups for C-H activation at the C2 position. For instance, an N-benzoyl group has been shown to direct C2-alkenylation. nih.gov While not specifically documented for the N-acetonitrile group, it could potentially exhibit similar directing capabilities in transition-metal-catalyzed reactions.

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy group at the C5 position is a key functional handle for modifying the properties of the indole scaffold. The primary reaction involving this group is its demethylation to the corresponding 5-hydroxyindole (B134679) derivative. This transformation is significant as it can alter the biological activity profile of the molecule.

Selective demethylation of 5-methoxyindoles can be achieved using various reagents. A study on the selective demethylation and demethoxy-thioalkylation of 5-methoxyindoles demonstrated the utility of aluminum chloride (AlCl₃) in combination with a soft nucleophile like ethanethiol (B150549) (EtSH). tandfonline.com This system allows for the cleavage of the methyl-oxygen bond without affecting other sensitive functional groups on the indole ring. The reaction proceeds via a proposed mechanism involving the formation of an aluminum-oxygen bond, which facilitates the nucleophilic attack of the thiol on the methyl group. tandfonline.com

The following table summarizes the conditions and outcomes for the demethylation of a representative 5-methoxyindole derivative.

| Reagent System | Temperature (°C) | Time (h) | Product | Yield (%) |

| AlCl₃ - EtSH | Room Temp. | 3 | 5-Hydroxyindole derivative | 70 |

| AlBr₃ - EtSH | Room Temp. | 3 | 5-Hydroxyindole derivative | 73 |

Data extrapolated from studies on similar 5-methoxyindole systems. tandfonline.com

This demethylation provides access to 5-hydroxyindoles, which can be further functionalized at the hydroxyl group, for example, through etherification or esterification, to generate a library of new derivatives.

Investigations of Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. chemicalbook.comorgsyn.orguni.lunih.gov While specific MCRs starting directly with this compound are not widely reported, the indole scaffold is a common participant in such reactions.

Indole derivatives, including those with methoxy substituents, have been successfully employed in various MCRs. rug.nl For instance, a Ugi four-component reaction involving an indole-2-carboxylic acid, an aniline (B41778), an isocyanide, and an aldehyde or ketone can lead to the formation of complex polyheterocycles. rug.nl Although this example involves an indole-2-carboxylic acid, it highlights the potential of the indole nucleus to participate in complex transformations.

Given the reactivity of the nitrile group, it is plausible that this compound could participate in cascade reactions. For example, a reaction could be initiated at the nitrile functionality, followed by an intramolecular cyclization onto the indole ring, leading to fused heterocyclic systems. A study on the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles demonstrates a cascade transformation involving a spirocyclization and subsequent rearrangement. rug.nlchim.itmdpi.com While the starting material is different, this illustrates the potential for cascade processes in indole chemistry.

A hypothetical multicomponent reaction involving this compound could involve the reaction of the nitrile group with an aldehyde and an amine, followed by further transformations. The development of such novel MCRs and cascade reactions represents an active area of research in indole chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 5 Methoxy 1h Indol 1 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

In a ¹H NMR spectrum of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, each unique proton in the molecule will produce a signal (resonance) at a specific chemical shift (δ), measured in parts per million (ppm). The position of the signal is influenced by the electron density around the proton.

Aromatic Protons: The protons on the indole (B1671886) ring (H-2, H-3, H-4, H-6, and H-7) are expected to appear in the downfield region (typically δ 6.5-7.7 ppm) due to the deshielding effect of the aromatic ring current.

Methylene (B1212753) Protons (-CH₂CN): The two protons of the methylene group attached to the indole nitrogen are chemically equivalent and would likely appear as a singlet. Their position would be significantly downfield compared to a typical aliphatic methylene group due to the electron-withdrawing effects of both the adjacent nitrogen atom and the nitrile group.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are also equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Spin-spin coupling (J-coupling) between adjacent, non-equivalent protons would cause these signals to split into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of the protons. For example, the H-6 and H-7 protons on the benzene (B151609) portion of the indole ring would likely show coupling to each other.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

| H-7 | 7.5 - 7.6 | d | ~8.5 - 9.0 |

| H-4 | 7.2 - 7.3 | d | ~2.0 - 2.5 |

| H-2 | 7.1 - 7.2 | d | ~3.0 - 3.5 |

| H-6 | 6.8 - 6.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |

| H-3 | 6.5 - 6.6 | d | ~3.0 - 3.5 |

| CH₂ | 5.3 - 5.4 | s | - |

| OCH₃ | 3.8 - 3.9 | s | - |

| Note: This data is predicted and may vary from experimental values. The solvent used can also influence chemical shifts. |

Carbon-13 (¹³C) NMR Analysis: Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton. Typically, each unique carbon atom gives a distinct signal.

Aromatic Carbons: The eight carbons of the indole ring system will resonate in the downfield region (δ 100-140 ppm). The carbon attached to the methoxy group (C-5) and the carbons of the ring junction (C-3a, C-7a) will have characteristic shifts.

Nitrile Carbon (-CN): The carbon of the nitrile group is typically found in a distinct region of the spectrum, often around δ 115-120 ppm.

Methylene Carbon (-CH₂CN): The methylene carbon attached to the nitrogen is expected to be in the range of δ 35-45 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon signal usually appears around δ 55-60 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-5 | 155 - 156 |

| C-7a | 132 - 133 |

| C-3a | 129 - 130 |

| C-2 | 128 - 129 |

| C-7 | 112 - 113 |

| C-4 | 111 - 112 |

| CN | 116 - 117 |

| C-6 | 102 - 103 |

| C-3 | 101 - 102 |

| OCH₃ | 55 - 56 |

| CH₂ | 38 - 39 |

| Note: This data is predicted and may vary from experimental values. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlational information that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). uobasrah.edu.iq It is invaluable for tracing out proton-proton networks within the molecule, for instance, confirming the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. uobasrah.edu.iq Each peak in the 2D spectrum links a proton signal on one axis to a carbon signal on the other, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). uobasrah.edu.iq It is crucial for connecting molecular fragments that are not directly bonded, for example, showing a correlation from the methylene protons (on N-1) to the C-2 and C-7a carbons of the indole ring, which would confirm the position of the acetonitrile (B52724) substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides through-space correlations, which can be useful for determining the three-dimensional structure and conformation of a molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For This compound (C₁₁H₁₀N₂O), the expected exact mass would be calculated and compared to the measured value. A close match confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Elemental Composition Data

| Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₀N₂O | 186.0793 |

| Note: This is the theoretical exact mass. HRMS analysis would aim to measure a value extremely close to this. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), ions of the parent molecule (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the cyanomethyl group (•CH₂CN).

Cleavage of the methoxy group, either as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Fragmentation of the indole ring itself.

Analyzing these fragmentation pathways allows researchers to confirm the connectivity of the different parts of the molecule, complementing the data obtained from NMR spectroscopy.

Collision Cross-Section (CCS) Data for Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating gas-phase ions based on their size, shape, and charge. nih.gov This method provides a Collision Cross-Section (CCS) value, which is a measure of the ion's rotational average projected area and offers insights into its three-dimensional structure in the gas phase.

Table 1: Predicted Collision Cross-Section (CCS) Data for the Isomer 2-(5-methoxy-1H-indol-3-yl)acetonitrile Data provides an estimation for this compound.

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 187.08660 | 141.1 |

| [M+Na]⁺ | 209.06854 | 153.5 |

| [M-H]⁻ | 185.07204 | 142.8 |

| [M+NH₄]⁺ | 204.11314 | 160.0 |

| [M]⁺ | 186.07877 | 138.0 |

Source: PubChemLite uni.lu

These predicted values are crucial for tentative identification in complex mixtures using IMS-MS and for providing conformational constraints for molecular modeling studies.

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the nitrile, methoxy, and substituted indole moieties.

While the specific experimental spectrum for this compound is not published, the expected frequencies can be inferred from established correlation tables and from the spectra of related indole derivatives. mdpi.comdntb.gov.ua A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the 2260-2200 cm⁻¹ region. Unlike its 3-yl isomer which possesses an N-H bond, this compound is N-alkylated, and therefore its spectrum will lack the characteristic N-H stretching band typically seen around 3400-3300 cm⁻¹. mdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetonitrile (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Alkyl C-H (CH₂) | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1620 - 1450 | Variable |

| Aryl-O-CH₃ | Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl-O-CH₃ | Symmetric Stretch | 1075 - 1020 | Medium |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Studies on related compounds, such as (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, have utilized Density Functional Theory (DFT) to calculate and assign vibrational modes, showing good agreement with experimental spectra. dntb.gov.ua Such a combined experimental and theoretical approach would be invaluable for a definitive analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is the primary chromophore in this compound. The spectrum of indole itself typically shows two main absorption bands: a higher energy band (¹Bb) around 220 nm and a lower energy, broader band (¹La) with fine structure between 260-290 nm, both arising from π-π* transitions.

The presence of a methoxy group (-OCH₃) at the 5-position acts as an auxochrome, which is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. Furthermore, substitution at the N-1 position with the cyanomethyl group (-CH₂CN) can also subtly influence the electronic environment of the chromophore.

Experimental and computational studies on the related derivative, (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, have shown characteristic absorptions in the UV-Vis region that are consistent with these principles. dntb.gov.ua Based on this, the UV-Vis spectrum of this compound in a solvent like acetonitrile or methanol (B129727) is predicted to exhibit strong absorptions characteristic of the 5-methoxyindole (B15748) chromophore.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Region |

| π → π | ~220 - 230 | UV-C |

| π → π | ~270 - 300 | UV-B |

These transitions are sensitive to solvent polarity and pH, and their precise location and intensity provide key data for confirming the substituted indole structure.

X-ray Crystallography for Absolute Structure and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute structure, bond lengths, bond angles, and solid-state conformation of a crystalline compound. While a crystal structure for this compound has not been reported, the structures of its isomers, 2-(5-methoxy-1H-indol-3-yl)acetonitrile and 2-(4-methoxy-1H-indol-3-yl)acetonitrile, have been elucidated. nih.govresearchgate.netnih.gov

The analysis of 2-(5-methoxy-1H-indol-3-yl)acetonitrile revealed a monoclinic crystal system. nih.govresearchgate.net In its solid state, the indole ring system is nearly planar, and molecules are linked into zigzag chains through N—H···O hydrogen bonds between the indole N-H of one molecule and the methoxy oxygen of an adjacent molecule. researchgate.net This highlights the importance of hydrogen bonding in directing the crystal packing.

In the case of the target compound, this compound, the absence of an N-H donor group precludes this specific type of hydrogen bonding. The crystal packing would instead be governed by weaker interactions, such as C-H···N or C-H···π interactions, and dipole-dipole forces, potentially leading to a significantly different solid-state arrangement compared to its 3-yl isomer. Obtaining single crystals of the title compound would be essential to definitively confirm its molecular structure and understand its intermolecular interactions in the solid state.

Table 4: Crystallographic Data for the Isomer (5-Methoxy-1H-indol-3-yl)acetonitrile Data provides a comparative reference for the structural class.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9242 (18) |

| b (Å) | 11.461 (2) |

| c (Å) | 9.889 (2) |

| β (°) | 110.77 (3) |

| Volume (ų) | 945.7 (3) |

| Z | 4 |

| Key Interaction | N—H···O Hydrogen Bonds |

Source: Ge et al. (2011) researchgate.net

Computational and Theoretical Studies on 2 5 Methoxy 1h Indol 1 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide deep insights into electronic structure, reactivity, and geometric preferences. For derivatives of the indole (B1671886) family, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between computational cost and accuracy.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In the context of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, the electronic character would be significantly influenced by the indole nucleus, the methoxy (B1213986) group at the 5-position, and the N-acetonitrile substituent. The indole ring itself is an electron-rich aromatic system. The methoxy group, a strong electron-donating group, further increases the electron density of the indole ring, primarily at the ortho and para positions. This would elevate the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The N-acetonitrile group, being electron-withdrawing, would have a contrasting effect, tending to lower the energy of the LUMO.

For a comparative perspective, computational studies on related 5-methoxyindole (B15748) derivatives using DFT at the B3LYP/6-31G(d,p) level of theory have shown HOMO energy levels in the range of -5.5 to -6.0 eV and LUMO energy levels around -0.8 to -1.2 eV. The resulting HOMO-LUMO gap would therefore be in the vicinity of 4.3 to 5.2 eV, indicating a molecule with moderate kinetic stability. The HOMO is typically localized over the indole ring, particularly the C2-C3 bond and the pyrrole (B145914) nitrogen, while the LUMO is often distributed across the entire aromatic system.

Table 1: Representative Frontier Orbital Energies for a Model 5-Methoxyindole System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.78 |

| LUMO | -1.05 |

| HOMO-LUMO Gap | 4.73 |

Note: These values are illustrative and based on general findings for similar compounds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods for quantifying the partial atomic charges. An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group would be expected to carry the most significant negative charges, making them potential sites for interaction with electrophiles or hydrogen bond donors. The indole nitrogen, having donated its lone pair to the aromatic system and being attached to the electron-withdrawing acetonitrile (B52724) group, would likely be less nucleophilic than in unsubstituted indole. The ESP map would likely show a region of high negative potential (typically colored red or yellow) around the methoxy oxygen and the nitrile nitrogen. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) bridge would exhibit positive potential (colored blue).

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. The N-acetonitrile substituent introduces a degree of flexibility to the this compound structure, primarily through rotation around the N-CH2 bond. A potential energy surface scan, where the dihedral angle of this bond is systematically varied, would reveal the most stable conformers. It is likely that the most stable conformation would seek to minimize steric hindrance between the acetonitrile group and the hydrogen atom at the C7 position of the indole ring. The energy barriers between different conformers would provide insight into the molecule's flexibility at different temperatures.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is a key determinant of the reaction rate. While no specific reaction mechanisms involving this compound have been published, one could hypothesize its behavior in common reactions. For instance, in an electrophilic aromatic substitution, the 5-methoxy group would direct incoming electrophiles to the C4 and C6 positions. Transition state calculations could be employed to determine which of these positions is more kinetically favored by comparing the activation energies for the formation of the respective sigma complexes.

Prediction of Spectroscopic Parameters (e.g., DFT-calculated NMR chemical shifts)

DFT calculations can provide remarkably accurate predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound or for assigning signals in an experimental spectrum.

For this compound, theoretical calculations would predict distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the methylene protons of the acetonitrile group (a singlet around 5.3-5.5 ppm), and the various aromatic protons on the indole ring. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55-60 ppm), and the carbons of the indole nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts for a Model this compound Structure

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (OCH₃) | 3.85 |

| Methylene (CH₂) | 5.40 |

| Indole H2 | 7.25 |

| Indole H3 | 6.50 |

| Indole H4 | 7.10 |

| Indole H6 | 6.90 |

| Indole H7 | 7.50 |

Note: These values are illustrative and based on general DFT predictions for similar indole derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase at 0 K), Molecular Dynamics (MD) simulations provide a picture of a molecule's behavior over time in a more realistic environment, such as in a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could reveal preferred solvation patterns and provide insights into how the molecule might interact with a biological target, such as a protein binding pocket. The simulation would show the flexibility of the N-acetonitrile side chain and how it explores different conformational states in solution.

Synthesis and Investigation of Analogues and Derivatives of 2 5 Methoxy 1h Indol 1 Yl Acetonitrile

Modification of the Acetonitrile (B52724) Side Chain for Structure-Reactivity Relationship Studies

The acetonitrile group at the N1-position is a versatile functional handle that can be transformed into various other moieties, allowing for systematic studies of structure-reactivity relationships. The primary transformations involve reactions of the nitrile functional group.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(carboxymethyl)-5-methoxy-1H-indole. This transformation introduces a carboxylic acid group, which can alter solubility and serve as a point for further amide or ester linkages.

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) can reduce the nitrile to the primary amine, 1-(2-aminoethyl)-5-methoxy-1H-indole. This introduces a basic amino group, significantly altering the molecule's properties and providing a new site for derivatization.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon, which, after hydrolysis of the intermediate imine, yields ketones. For example, reaction with methylmagnesium bromide would produce 1-(5-methoxy-1H-indol-1-yl)propan-2-one.

Table 1: Potential Modifications of the N1-Acetonitrile Side Chain

| Starting Material | Reagents & Conditions | Product | Functional Group Transformation |

|---|

Exploration of Diverse N1-Substituents Beyond Acetonitrile

The synthesis of analogues with different N1-substituents is crucial for understanding the role of this position in molecular interactions. The general strategy for synthesizing these compounds involves the N-alkylation or N-arylation of 5-methoxyindole (B15748). rsc.org The indole (B1671886) nitrogen is first deprotonated with a base (e.g., NaH, K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile), followed by the addition of a suitable electrophile. rsc.orgorganic-chemistry.org

This method allows for the introduction of a wide array of substituents, including:

Alkyl and Substituted Alkyl Groups: Using alkyl halides like ethyl iodide or benzyl (B1604629) bromide.

Allyl and Propargyl Groups: Using allyl bromide or propargyl bromide, which introduce reactive sites for further chemistry like cycloadditions or coupling reactions.

Aryl Groups: Through copper- or palladium-catalyzed cross-coupling reactions with aryl halides (Buchwald-Hartwig amination).

Sulfonyl Groups: Reaction with sulfonyl chlorides, such as phenylsulfonyl chloride, yields N-sulfonylated indoles. chemicalbook.com

The choice of the N1-substituent can profoundly affect the electronic properties of the indole ring and the steric hindrance around the nitrogen atom.

Table 2: Synthesis of Diverse N1-Substituted 5-Methoxyindole Analogues

| Electrophile | N1-Substituent | Product Name |

|---|---|---|

| Benzyl bromide | Benzyl | 1-Benzyl-5-methoxy-1H-indole |

| Propargyl bromide | Prop-2-yn-1-yl | 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole |

| Ethyl bromoacetate | 2-Ethoxy-2-oxoethyl | Ethyl 2-(5-methoxy-1H-indol-1-yl)acetate |

| Benzenesulfonyl chloride | Phenylsulfonyl | 5-Methoxy-1-(phenylsulfonyl)-1H-indole |

Systemic Variation of Substitution Patterns on the Indole Ring (e.g., additional methoxy (B1213986) groups, halogenation)

Modifying the substitution pattern on the indole's benzene (B151609) ring provides another layer of structural diversity. Starting with 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, further electrophilic aromatic substitution reactions can be performed. The outcome of these reactions is directed by the existing 5-methoxy group, which is an activating ortho-para director, and the N1-acetonitrile group, which is generally considered deactivating.

Common electrophilic substitution reactions on the indole ring include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at positions C4 or C6, directed by the 5-methoxy group.

Nitration: Using mild nitrating agents can introduce a nitro group, likely at C4 or C6.

Formylation: The Vilsmeier-Haack reaction (POCl₃/DMF) typically introduces a formyl group at the C3 position of indoles, which remains the most nucleophilic carbon despite N1-substitution.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the benzene ring, with the position depending on the catalyst and reaction conditions.

These modifications can fine-tune the electronic properties, lipophilicity, and metabolic stability of the parent structure.

Development of Fused Ring Systems and Polycyclic Derivatives

The construction of fused ring systems creates rigid, polycyclic scaffolds with distinct three-dimensional shapes. Starting from N1-substituted 5-methoxyindoles, several strategies can be envisioned to build additional rings.

One approach involves intramolecular cyclization reactions. For instance, an N1-substituent containing a terminal alkyne or alkene could undergo a transition-metal-catalyzed reaction with a C2-H bond to form a new five- or six-membered ring fused across the N1 and C2 positions. nih.gov Alternatively, an N1-substituent with a suitable leaving group, such as 1-(2-chloroethyl)-5-methoxy-1H-indole, could cyclize onto a pre-lithiated C7 position to form a ring fused to the benzene portion of the indole.

Another strategy is to build the fused indole system from acyclic precursors using methods like the PIFA-mediated intramolecular cyclization of substituted anilines, which allows for the formation of the N-substituted indole core in the final step. organic-chemistry.org This approach is highly flexible for creating structurally diverse polycyclic indole derivatives. researchgate.net

Design and Synthesis of Bis-Indolyl and Oligo-Indolyl Analogues

Bis-indole alkaloids are a significant class of natural products. nih.gov While the most common synthetic bis-indoles are linked by a methane (B114726) bridge at their C3 positions, analogues of this compound allow for the exploration of different connectivity. mdpi.com

N1-N1' Linked Dimers: A straightforward synthesis involves reacting two equivalents of 5-methoxyindole with one equivalent of a dihaloalkane (e.g., dibromomethane, 1,2-dichloroethane) in the presence of a base. This method produces symmetric bis-indoles where the two indole nitrogens are tethered by an alkyl chain.

Complex Heterocyclic Linkers: More elaborate structures can be synthesized by first modifying the N1-side chain and then using it to construct a linking heterocycle. For example, the N1-acetonitrile group can be reduced to a 1-(2-aminoethyl) group. This amine can then be used as a building block in multicomponent reactions or condensation reactions to form linking moieties such as imidazoles, pyrazines, or triazoles, connecting two indole units. nih.gov This approach offers significant control over the geometry and properties of the resulting oligo-indolyl structure.

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The indoleacetonitrile moiety is a recurring structural motif in a number of natural products and serves as a crucial precursor for the elaboration of more complex side chains. The synthetic utility of indole-3-acetonitrile (B3204565) derivatives has been demonstrated in the total synthesis of intricate molecules. For instance, the total synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-d-glucopyranoside, a cytotoxic C-glycoside isolated from Isatis indigotica, highlights the strategic importance of the indoleacetonitrile framework. nih.govdigitellinc.com While this synthesis does not start from "2-(5-Methoxy-1H-indol-1-yl)acetonitrile" itself, the strategies employed are highly relevant and showcase the potential of such precursors. The synthesis involved a multi-step sequence where the indole (B1671886) core was constructed late-stage, and the acetonitrile (B52724) group was introduced to complete the natural product's structure. digitellinc.com

This approach underscores the value of having a pre-functionalized intermediate like "this compound" readily available. The methoxy (B1213986) group at the 5-position is a common feature in many biologically active indole alkaloids, and its presence from the outset of a synthetic campaign can significantly streamline the synthesis of target molecules. Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and condensation reactions to build molecular complexity. For example, derivatives of 1H-indole-2-acetic acid are recognized as common and important indoline (B122111) alkaloids with significant bioactivities and have been utilized as key intermediates in the synthesis of numerous natural products and pharmaceutical agents. nih.gov The conversion of the nitrile in "this compound" would provide direct access to such valuable acetic acid derivatives.

The indole framework is also central to the development of potent therapeutic agents. For example, indole derivatives have been designed and synthesized as tubulin polymerization inhibitors, a critical mechanism for anti-cancer drugs. nih.gov Starting with a scaffold like "this compound" could facilitate the rapid synthesis of analogues for structure-activity relationship (SAR) studies in the quest for more effective and selective bioactive molecules.

Building Block for the Construction of Novel Heterocyclic Systems

The reactivity of the indole nucleus and the appended acetonitrile functionality in "this compound" make it an ideal starting material for the construction of novel and complex heterocyclic systems. The indole scaffold itself can undergo a variety of C-H activation and functionalization reactions, enabling the fusion of additional rings. nih.gov

A notable example of constructing novel heterocyclic systems from indole precursors is the development of spiro-indole scaffolds. For instance, a strategy involving sequential C–H activations of an indole derivative has been developed to construct novel 2-alkynyl aza-spiro nih.govacs.orgindole scaffolds. mdpi.com These spirocyclic systems, which incorporate both an alkyne and a spiro unit into the indole core, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The alkyne functionality in these scaffolds can be further elaborated using "click chemistry," allowing for the modular assembly of diverse molecular libraries. mdpi.com The nitrile group of "this compound" could potentially be transformed to participate in similar cyclization strategies, or the indole N-H could be exploited for annulation reactions.

Furthermore, divergent cascade reactions of indole derivatives with donor-acceptor cyclopropanes have been shown to produce functionalized dihydrocarbazoles and cyclohepta[cd]indoles through formal (3+3) and (4+3) cycloadditions. acs.org These reactions create polycyclic systems that are otherwise challenging to access. The electronic properties of the 5-methoxy group in the target compound could influence the reactivity of the indole ring in such transformations, potentially leading to novel reactivity and the formation of unique heterocyclic frameworks.

Role in Convergent and Divergent Synthetic Strategies

Modern organic synthesis often relies on convergent and divergent strategies to efficiently construct complex molecules and generate molecular diversity. "this compound" is well-suited to be a pivotal component in both approaches.

In a convergent synthesis , two or more complex fragments of a target molecule are synthesized independently and then coupled together at a late stage. nih.govnih.gov This approach is generally more efficient than a linear synthesis for large molecules. An appropriately functionalized derivative of "this compound" could serve as one of the key fragments. For example, in the synthesis of dimeric indole alkaloids, where two distinct indole units are linked, a convergent strategy is often essential. nih.gov The development of new coupling methods that can unite sterically hindered fragments is a key challenge in this area. nih.gov The nitrile group of our target compound could be transformed into a variety of functionalities suitable for such late-stage coupling reactions.

Conversely, in a divergent synthesis , a common intermediate is transformed into a variety of structurally distinct products through different reaction pathways. digitellinc.comnih.gov This strategy is particularly powerful for creating libraries of related compounds for biological screening. "this compound" is an excellent candidate for a common intermediate in a divergent synthesis. The indole ring can be functionalized at multiple positions (e.g., C2, C3, C4, C6, C7), and the nitrile group can undergo a wide range of transformations. For example, a divergent approach has been successfully employed in the synthesis of several different classes of indole alkaloids from a common intermediate possessing the Aspidosperma carbon skeleton. digitellinc.com Similarly, a copper-catalyzed dearomative cyclization of indole-diynes has enabled the divergent and enantioselective synthesis of three distinct types of chiral polycyclic N-heterocycles. nih.gov The strategic application of different reagents and reaction conditions to "this compound" could unlock access to a diverse array of novel heterocyclic scaffolds.

Development of Libraries for Chemical Space Exploration

The exploration of chemical space through the synthesis of compound libraries is a cornerstone of modern drug discovery. nih.govnih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and identify new therapeutic leads. nih.govsemanticscholar.orgbeilstein-journals.org Natural product scaffolds, such as the indole ring system, are often used as starting points for DOS because they are pre-validated by nature to interact with biological macromolecules. nih.govsemanticscholar.org

"this compound" is an ideal building block for the development of such libraries. Its structure contains key features that allow for the introduction of diversity at multiple points. The indole core provides a rigid and biologically relevant scaffold, while the nitrile and the potential for functionalization on the aromatic ring offer sites for appendage diversity. cam.ac.uk

The generation of libraries can be achieved through various methods, including solid-phase synthesis and flow chemistry, which allow for the rapid and automated production of large numbers of compounds. nih.govcam.ac.uk For example, a modular assembly of tetrahydrocarbolines, a class of indole alkaloids, has been achieved through a multicomponent reaction, providing rapid access to a diverse library of compounds. nih.gov The use of "this compound" in similar multicomponent or cascade reactions could lead to the generation of large and diverse libraries of novel compounds for high-throughput screening. mdpi.comstanford.edu The resulting libraries can be screened against a variety of biological targets to identify new hit compounds, which can then be further optimized into lead candidates for drug development. nih.govtocris.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-alkylated indoles can be challenging, often plagued by issues of regioselectivity, harsh reaction conditions, and the use of toxic reagents. researchgate.netreddit.com For a molecule like 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, the primary challenge lies in selectively achieving N-1 alkylation over the electronically rich and often more nucleophilic C-3 position. Future research must prioritize the development of synthetic routes that are not only high-yielding and regioselective but also align with the principles of green chemistry. researchgate.netnih.gov

Conventional methods for indole (B1671886) synthesis and functionalization are being increasingly replaced by greener alternatives that utilize ionic liquids, water as a solvent, solid acid catalysts, and microwave or electrochemical energy sources. openmedicinalchemistryjournal.comresearchgate.netnih.gov Electrochemical synthesis, in particular, has emerged as a powerful, sustainable tool for constructing indoles under mild, external oxidant-free conditions. nih.govrsc.org Future efforts could focus on adapting these modern techniques. For instance, a visible-light-induced, copper-catalyzed metallaphotoredox protocol could provide a general and mild route for the N-alkylation of 5-methoxyindole (B15748) with a bromoacetonitrile (B46782) equivalent. princeton.edu Such methods offer an alternative to traditional substitution reactions that often have limitations. princeton.edu

Key research objectives should include:

Catalyst Development: Designing catalysts that can precisely control the N-1 regioselectivity in the alkylation of 5-methoxyindole. This could involve exploring novel ligand designs for transition metal catalysts or developing organocatalytic systems.

Green Solvents and Energy Sources: Moving away from traditional volatile organic compounds towards more sustainable options like water, deep eutectic solvents (DESs), or solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net The use of alternative energy sources like microwave irradiation and electrochemistry could significantly reduce reaction times and energy consumption. rsc.orgnumberanalytics.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as through tandem or one-pot reactions. organic-chemistry.org

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenge |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the N-alkylation of 5-methoxyindole with 2-haloacetonitrile. | Reduced reaction times, improved yields, potential for solvent-free conditions. researchgate.net | Controlling regioselectivity (N-1 vs. C-3 alkylation). |

| Electrochemical Synthesis | Employing an electrochemical cell to mediate the coupling of 5-methoxyindole and an acetonitrile (B52724) precursor. | Avoids harsh chemical oxidants/reductants, mild conditions, high functional group tolerance. nih.govrsc.org | Identifying suitable electrode materials and reaction conditions for selective N-alkylation. |

| Photoredox Catalysis | Using a visible-light-activated catalyst (e.g., copper or iridium complex) to facilitate the N-alkylation reaction. | Room temperature reactions, high selectivity, applicability to complex molecules. princeton.edu | Catalyst cost and stability, ensuring efficient light penetration for scalability. |

| Aqueous Synthesis | Performing the N-alkylation in water, potentially with the aid of a phase-transfer catalyst or surfactant. | Environmentally benign, low cost, simplified workup procedures. openmedicinalchemistryjournal.com | Overcoming the low solubility of organic reactants in water. |

Exploration of Undiscovered Reactivity Profiles for Enhanced Synthetic Utility

The reactivity of the indole ring is well-documented, with electrophilic substitution preferentially occurring at the C-3 position due to the formation of a stable cationic intermediate. lumenlearning.comyoutube.com By substituting the N-1 position with the cyanomethyl group, this typical reactivity is altered. While direct electrophilic attack at N-1 is blocked, the electronic properties of the entire indole system are modified, which could lead to new and unexplored reactivity at other positions. The nitrile group and the adjacent methylene (B1212753) bridge also serve as functional handles for subsequent transformations.

Future research should systematically investigate the reactivity of this compound. This includes:

C-H Functionalization: Exploring direct C-H activation at the C-2, C-4, C-6, and C-7 positions of the indole ring. numberanalytics.com This would provide a direct route to poly-functionalized indole derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: Investigating the propensity of the C-2–C-3 π-bond to participate in cycloaddition reactions, which is a known but less common reaction pathway for indoles. nih.gov

Transformations of the Acetonitrile Moiety: Utilizing the nitrile group for transformations into other functional groups such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides). The active methylene bridge could be a site for deprotonation followed by alkylation or condensation reactions.

Table 2: Potential Unexplored Reactions for this compound

| Reaction Type | Target Position | Potential Outcome | Synthetic Value |

| Palladium-Catalyzed C-H Arylation | C-2 or C-7 | Introduction of an aryl group. | Access to biaryl-indole structures, common in pharmaceuticals. |

| Dearomatization | C-2/C-3 bond | Formation of non-aromatic spirocyclic or fused ring systems. acs.org | Creation of 3D complexity from a flat aromatic core. |

| Nitrile Hydrolysis | Acetonitrile group | Conversion to 2-(5-Methoxy-1H-indol-1-yl)acetic acid. | Access to indole-1-acetic acid derivatives, a class of plant hormones and bioactive molecules. |

| Methylene Bridge Functionalization | Methylene C-H | α-alkylation or α-acylation after deprotonation. | Elaboration of the side chain to build more complex structures. |

Application of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

For a molecule like this compound, AI can be leveraged in several critical areas:

Retrosynthesis Planning: AI algorithms can analyze the target structure and propose multiple synthetic routes from commercially available starting materials. engineering.org.cn This can help chemists identify novel, more efficient, or more sustainable pathways that might be overlooked in a traditional analysis.

Reaction Outcome Prediction: ML models, trained on vast databases of published reactions, can predict the yield and regioselectivity of the key N-alkylation step under various conditions (catalyst, solvent, temperature). francis-press.comfrancis-press.comucla.edu This predictive power can minimize the number of trial-and-error experiments needed for optimization. chemai.io